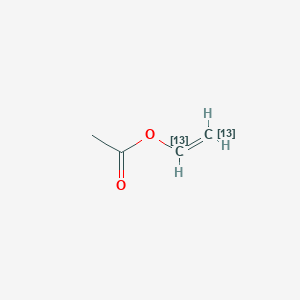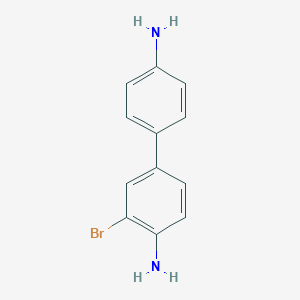
4-(4-aminophenyl)-2-bromoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-4,4’-diamine, 3-bromo-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with amino groups attached to the 4 and 4’ positions and a bromine atom at the 3 position. The molecular formula of this compound is C12H10BrN2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming (1,1’-Biphenyl)-4,4’-diamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: (1,1’-Biphenyl)-4,4’-diamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and materials, including polymers and ligands for catalysis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated biphenyls on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as improved thermal stability and electronic characteristics .
作用機序
The mechanism of action of (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- depends on its specific application. In chemical reactions, the bromine atom and amino groups play crucial roles in determining reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the amino groups can participate in hydrogen bonding and other interactions.
類似化合物との比較
3-Bromo-1,1’-biphenyl: Similar structure but lacks the amino groups.
4,4’-Diaminobiphenyl: Similar structure but lacks the bromine atom.
3-Bromo-4’-aminobiphenyl: Contains both a bromine atom and an amino group but in different positions.
Uniqueness: (1,1’-Biphenyl)-4,4’-diamine, 3-bromo- is unique due to the presence of both amino groups and a bromine atom in specific positions. This combination allows for unique reactivity and applications in various fields, making it a versatile compound in organic synthesis and industrial applications .
特性
CAS番号 |
108238-11-5 |
|---|---|
分子式 |
C12H11BrN2 |
分子量 |
263.13 g/mol |
IUPAC名 |
4-(4-aminophenyl)-2-bromoaniline |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2 |
InChIキー |
HRDVSBWJVVGOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
Key on ui other cas no. |
108238-11-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide](/img/structure/B19748.png)
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
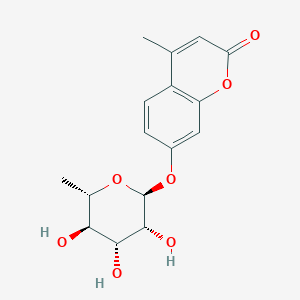


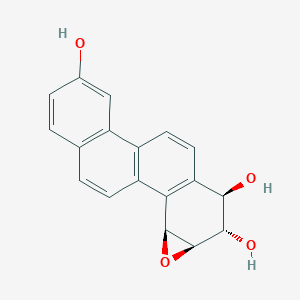
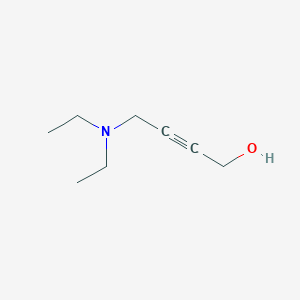
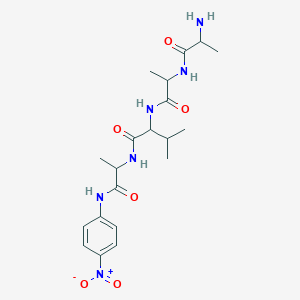
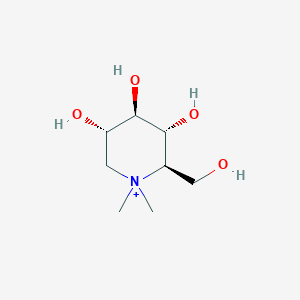

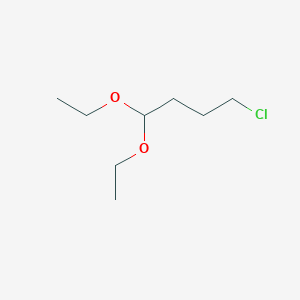
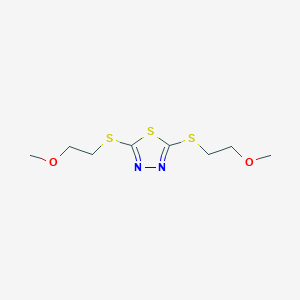
![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
